Journal Name:Progress in Crystal Growth and Characterization of Materials
Journal ISSN:0960-8974
IF:4.077
Journal Website:http://www.journals.elsevier.com/progress-in-crystal-growth-and-characterization-of-materials/
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:6
Publishing Cycle:Quarterly
OA or Not:Not
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-08 , DOI:
10.1016/j.mee.2023.111998
In this paper, non-alloyed ohmic contacts regrown by molecular beam epitaxy (MBE) are fabricated on AlGaN/GaN high-electron-mobility transistors on 6H-SiC substrate. Low ohmic contact resistance of 0.13 Ω.mm is obtained. This paper demonstrates the high frequency and high power performance improvements thanks to this technology regarding conventional technology based on alloyed ohmic contacts. The fabricated device with a 75-nm-T-shaped gate demonstrates a maximum drain current density of 1.1 A/mm at VGS = 1 V and a peak transconductance gm of 464 mS/mm. A current gain cut-off frequency fT of 110 GHz and a maximum oscillation frequency fMAX of 150 GHz are achieved. At VDS = 25 V, continuous-wave output power density of 3.8 W/mm is achieved at 40 GHz associated with 42.8% power-added efficiency and a linear power gain of 6 dB. A maximum power-added efficiency of 55% is also obtained at VDS = 20 V.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-05-23 , DOI:
10.1016/j.mee.2023.112031
In this work, the damage caused by program/erase (P/E) operation in 3D NAND memory devices made of Metal-Al2O3-Nitride-Oxide-Semiconductor (MANOS) was examined. The damage caused by program and erase operations independently was intended to be identified and realized using several types of cycling stresses. Physical models were discussed to interpret that the anode hole could be responsible for the damage to the Al2O3-Nitride-Oxide (ANO) gate stacks. The tunnel oxide damage was caused by the erase operation and could be enhanced by a higher cycling temperature. This led to a faster program and a slower erase, and it demonstrated a strong correlation with retention and its active energy (Ea). On the other hand, program operation may merely be contributing to block oxide damage, with an invisible impact on erase efficiency and retention but a reduction in program efficiency. An optimized single pulse erase scheme was discussed. Not only can it reduce ANO damage and improve retention, but it can also decrease erase time. Furthermore, a feasible endurance acceleration method was discussed to save a lot of cycling time.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.mee.2023.112063
A low-temperature and straightforward fabrication process for ZnO thin-film transistors (TFTs) with near-zero aging and negligible instability enabled by using an ultrathin oxide as a top-passivation layer is demonstrated. The process features bottom-gate top-contacts ZnO TFTs with ultrathin HfO2 or Al2O3 as passivation layers on top of the TFT followed by post-fabrication annealing (PFA). Devices with ultra-thin capping films of Al2O3 followed by a 150 °C PFA show threshold voltage shift (ΔVTH) of 106. On the contrary, devices without nanofilm show similar performance to those with Al2O3 but show more considerable instability to aging and bias stress (ΔVTH > 5%). Also, devices with HfO2 as a capping layer shows severe instability (ΔVTH > 40%). A degradation mechanism to explain the improved aging and reliability performance is also discussed.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-18 , DOI:
10.1016/j.mee.2023.112010
New 3D-integration routes for superconducting Josephson junction qubits include the development of an interposer die with through‑silicon vias (TSV) for vertical and compact interconnections. Since fluoropolymer dielectric residues remaining in the vias may be detrimental for subsequent processes or qubit functionality, they must be removed without damaging the structure or other materials. Therefore, we developed a new O2 plasma-free, selective and non-toxic wet cleaning solution that can remove both the fluoropolymer from the vias and the photoresist used for TSV patterning from the surface. Key formulation physico-chemical properties are discussed based on cleaning results obtained by scanning electron microscopy (SEM) and electron dispersive spectroscopy (EDS). Also discussed is evidence of the dissolution and removal of fluoropolymer formed during Bosch etching. Finally, SEM and time-of-flight secondary ion mass spectrometry (ToF-SIMS) analyses confirm complete removal of fluoropolymer residue from the vias. These encouraging results confirm a viable, manufacturable one-step wet cleaning process for TSVs designed for 3D packaging of qubits and other applications.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-13 , DOI:
10.1016/j.mee.2023.112000
The transistor threshold voltage mismatch and sensing noise are larger with technology scaling, while the sensing voltage difference of bit-line sense amplifier becomes smaller. Though various offset calibration techniques have been adopted in bit-line sense amplifiers to compensate for the offset mismatch, sensing offset and noise are still critical issues to limit the sensing margin. This brief proposes a bit-line sense amplifier with asymmetrically controlled isolation devices to solve the sensing offset and sensing noise problems simultaneously. Being biased to the calibration point, the target inverter acts as an amplifier with a large voltage gain (AV) to boost the sensing voltage difference, making the sensing voltage difference of the proposed amplifier be 1 + |AV| times that of a conventional latch-type sense amplifier. And the pre-sensing operation performs in parallel with boosting to suppress the sensing noise, without additional time and area consumption. By offset calibration and voltage difference boosting techniques, the proposed design has suppressed the sensing noise and enhanced the sensing margin. All designs are implemented on SMIC 40-nm technology, operating at a supply voltage of 1.05 V or less. The proposed sense amplifier has reduced the standard deviation of the decision threshold voltage to 0.62× and improved the sensing yield by 17.96%. In addition, the boosted sensing voltage difference speeds up the sensing stage, compensating for the pre-sensing time by 36%. Keeping the same number of transistors as the prior offset mismatch calibration sense amplifier, the proposed sense amplifier with improved sensing margin is suitable for low-voltage and high-density DRAM.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.mee.2023.112043
In this paper, a Quad Path Noise Cancellation (QPNC) Low Noise Amplifier (LNA)presented for 5G sub-band 25-35GHz using GPDK 45 nm Complementary Metal Oxide Semiconductor (CMOS) technology; which is composed of Common Source (CS) & Common Gate (CG) stages with resistive feedback and current reuse at the output. QPNC is used to cancel the noise of common gate transistors, which leads to reduce the noise fig. (NF). Resistive feedback is used to tradeoff between the input matching, gain, and NF i.e. overall refining the Figure of Merit (FoM) of the circuit. Mathematical analysis of impedance matching, gain, noise transfer function, and NF have been done using the small signal model of QPNC-LNA. Simulation has been done on Cadence Virtuoso software using GPDK 45 nm CMOS technology. Pre layout simulation result shows the minimum value of gain is 13.38 dB at 30.9GHz while the maximum value is 14.12 dB at 25.87GHz and flat over the entire frequency range. S11 i.e. input reflection coefficient is ranging from −16.16 dB at 25.21GHz to −11.52 dB at 35GHz for 50 Ω input impedance matching. NF value ranges from 2.69 dB at 25.69GHz to 3.77 dB at 35GHz. The IIP3 value for the proposed QPNC-LNA is 5.3 dB. For the four corners SS, SF, FS, and FF, process corner simulation has been performed. Post-layout simulation results depict the maximum value of gain is 12.71 dB at 25.75GHz. NF value is varying from 2.88 dB to 4.02 dB while the input reflection coefficient is ranging from −10.12 dB to −14.13 dB for 10GHz bandwidth. The circuit consumes 17.53 mW power at 1.2 V under a DC current of 14.61 mA, FoM1 is 8.36 dB and FoM2 of the proposed LNA is 49.35 dB. The layout of the proposed LNA is having an area of 0.03026mm2.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-07-15 , DOI:
10.1016/j.mee.2023.112062
Reducing power consumption in nowadays computer technologies represents an increasingly difficult challenge. Conventional computing architectures suffer from the so-called von Neumann bottleneck (VNB), which consists in the continuous need to exchange data and instructions between the memory and the processing unit, leading to significant and apparently unavoidable power consumption. Even the hardware typically employed to run Artificial Intelligence (AI) algorithms, such as Deep Neural Networks (DNN), suffers from this limitation. A change of paradigm is so needed to comply with the ever-increasing demand for ultra-low power, autonomous, and intelligent systems. From this perspective, emerging memristive non-volatile memories are considered a good candidate to lead this technological transition toward the next-generation hardware platforms, enabling the possibility to store and process information in the same place, therefore bypassing the VNB. To evaluate the state of current public-available devices, in this work commercial-grade packaged Self Directed Channel memristors are thoroughly studied to evaluate their performance in the framework of in-memory computing. Specifically, the operating conditions allowing both analog update of the synaptic weight and stable binary switching are identified, along with the associated issues. To this purpose, a dedicated yet prototypical system based on an FPGA control platform is designed and realized. Then, it is exploited to fully characterize the performance in terms of power consumption of an innovative Smart IMPLY (SIMPLY) Logic-in-Memory (LiM) computing framework that allows reliable in-memory computation of classical Boolean operations. The projection of these results to the nanoseconds regime leads to an estimation of the real potential of this computing paradigm. Although not investigated in this work, the presented platform can also be exploited to test memristor-based SNN and Binarized DNNs (i.e., BNN), that can be combined with LiM to provide the heterogeneous flexible architecture envisioned as the long-term goal for ubiquitous and pervasive AI.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.mee.2023.112014
Polyimide/layered silicate films can be used to protect semiconductor chips against gas and moisture permeation to prevent corrosion followed by failure of the electronic chip. The layered silicates in these films are used as barrier pigment to extend the diffusion pathway and to improve the barrier properties. However, the exfoliation of the silicates has an essential impact on the quality of the barrier. Films prepared from polyimide matrix with layered silicates were investigated as well as the distribution and orientation of silicate particles in the UV-cured film and the correlative mechanisms while hardening. The films were characterized by a variety of methods including SEM, FTIR, TGA, water vapor diffusion (WVD) and oxygen permeation measurement. The prepared films using polyimide / layered silicates nanocomposites showed a reduction of WVD and oxygen permeation of 30% and 80%, respectively. Results demonstrated that polyimide/layered silicate nanocomposite could be used as barrier coating to reduce the permeation of moisture and gases.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-03-13 , DOI:
10.1016/j.mee.2023.111980
Two-dimensional (2D) materials have attracted an increasing attention in state-of-the-art optical sensing applications. However, the performance of photodetectors based on 2D materials are limited by weak light absorption, resulting in a low optical response. In this work, a highly sensitive and fast photodetector is fabricated based on WSe2/MoSe2 vertical p-n van der Waals heterojunction via an effective photogating effect. Benefiting from the good energy band alignment and photogating effect, a fast separation of photogenerated carriers and high optical gain are obtained. As a result, the photodetector exhibits a high responsivity of 1260 A/W, a specific detectivity of 6.05 × 1012 Jones, a large external quantum efficiency approaching 2.68 × 105%, and a short response time of 3.5 ms. This work provided a facile strategy for improving the device performance to meeting the increasing demand of highly sensitive light sensing devices.
Progress in Crystal Growth and Characterization of Materials ( IF 4.077 ) Pub Date: 2023-04-10 , DOI:
10.1016/j.mee.2023.111999
Face-centered cubic/body centered cubic (FCC/BCC) nanolaminates prepared by Accumulative Roll Bonding (ARB) have been extensively studied because of their unique mechanical properties. Recently, micro-beam bending experiments, performed on Cu/Nb ARB samples, have shown an anisotropic interface sliding behavior linked to the strong in-plane texture. To test interface sliding on a macroscale we have developed a shear test based upon a specific sample geometry and on in situ tensile loading on an X-ray synchrotron beamline. As received nanolaminate samples exhibit a very anisotropic crystallographic texture as expected from the fabrication process. In situ X-ray diffraction in the sheared zone during mechanical loading yields strains in Cu and Nb. Early brittle failure prevents investigating further the sliding at interfaces. This is probably caused by crack initiation from the inner surfaces of the notches used to induce shear.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CRYSTALLOGRAPHY 晶体学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.30 | 41 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.elsevier.com/journals/progress-in-crystal-growth-and-characterization-of-materials/0960-8974/guide-for-authors
- Submission Guidelines
- https://www.elsevier.com/journals/progress-in-crystal-growth-and-characterization-of-materials/0960-8974/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/progress-in-crystal-growth-and-characterization-of-materials/0960-8974/guide-for-authors
- Collection Carrier
- Invited review papers only